![molecular formula C21H22N4O2S B2775865 3-(4-(2,5-dimethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946275-67-8](/img/structure/B2775865.png)
3-(4-(2,5-dimethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
The compound you mentioned seems to be a complex organic molecule. It appears to contain a triazole ring, which is a type of heterocyclic compound, and an indole ring, which is a common structure in many natural products and pharmaceuticals . The presence of the dimethoxyphenyl and propylthio groups suggest that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole and indole rings, and the attachment of the dimethoxyphenyl and propylthio groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and functional groups. The triazole and indole rings would form the core of the molecule, with the dimethoxyphenyl and propylthio groups attached at specific positions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the triazole and indole rings, as well as the dimethoxyphenyl and propylthio groups, suggest that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the specific arrangement of its atoms .Scientific Research Applications
Anticancer Potential
The derivatives of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), including our compound, have shown promise as anticancer agents. Specifically, they exhibit inhibitory effects on cancer cell growth and proliferation . Researchers have explored their potential in targeting specific proteins involved in cell cycle regulation, making them valuable candidates for further investigation.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities due to their structural characteristics that make it easier to bind with target molecules .
Mode of Action
The interaction of triazole derivatives with their targets often results in a variety of biological effects . The presence of the 1,2,4-triazole ring in the compound suggests that it may interact with its targets in a similar manner.
Biochemical Pathways
Triazole derivatives are known to produce a variety of biological effects, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known biological effects of triazole derivatives , it can be inferred that this compound may have similar effects.
properties
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-4-11-28-21-24-23-20(16-13-22-17-8-6-5-7-15(16)17)25(21)18-12-14(26-2)9-10-19(18)27-3/h5-10,12-13,22H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYUIHYHULEOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2,5-dimethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole |
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